molecular formula C22H39NO2 B12513430 Dihomo-gamma-Linolenoyl ethanolamide

Dihomo-gamma-Linolenoyl ethanolamide

Cat. No.: B12513430
M. Wt: 349.5 g/mol
InChI Key: ULQWKETUACYZLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihomo-gamma-Linolenoyl ethanolamide typically involves the reaction of dihomo-gamma-linolenic acid with ethanolamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the ethanolamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of bioreactors and continuous flow systems to maintain optimal reaction conditions and improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dihomo-gamma-Linolenoyl ethanolamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.

Scientific Research Applications

Mechanism of Action

Dihomo-gamma-Linolenoyl ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and immune response. The compound binds to these receptors with specific affinity values (Ki values of 857 nM for CB1 and 598 nM for CB2), leading to the activation of downstream signaling pathways that mediate its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihomo-gamma-Linolenoyl ethanolamide is unique due to its specific structure, which includes dihomo-gamma-linolenic acid. This structural difference may result in distinct interactions with cannabinoid receptors and other molecular targets, potentially leading to unique biological effects and therapeutic applications .

Properties

Molecular Formula

C22H39NO2

Molecular Weight

349.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)icosa-8,11,14-trienamide

InChI

InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)

InChI Key

ULQWKETUACYZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO

Origin of Product

United States

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